3-Hydroxypyruvic Acid Lithium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypyruvic Acid Lithium Salt typically involves the neutralization of 3-Hydroxypyruvic Acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the careful control of reaction conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxypyruvic Acid Lithium Salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-Hydroxy-2-oxopropanoic acid.

Reduction: It can be reduced to form glyceric acid.

Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed:

Oxidation: 3-Hydroxy-2-oxopropanoic acid.

Reduction: Glyceric acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

3-Hydroxypyruvic Acid Lithium Salt has been utilized in several scientific domains:

Biochemical Research

- Enzyme Activity Measurement : The compound is used for the rapid and reliable measurement of transketolase activity through pH-based high-throughput assays. This application is crucial for understanding metabolic pathways involving carbohydrates .

- Metabolic Pathways Studies : It plays a role in studies related to glycolysis and serine biosynthesis, impacting the understanding of metabolic disorders such as non-ketotic hyperglycinemia and sarcosinemia .

Medical Research

- Therapeutic Potential : Research indicates that this compound may have therapeutic implications for metabolic disorders. Its interaction with specific enzymes could lead to potential treatments for conditions linked to glycine and serine metabolism.

- Case Study Example : A study highlighted its effect on enzyme activity in patients with metabolic disorders, demonstrating altered levels of serine and glycine when treated with the compound. This suggests a potential pathway for therapeutic interventions .

Industrial Applications

- Chemical Synthesis : The compound serves as a reagent in organic synthesis, facilitating the production of various chemicals. Its role as an intermediate in chemical reactions makes it valuable in industrial chemistry .

- Analytical Chemistry : It is used as a standard in analytical methods, contributing to the reliability of measurements in biochemical assays.

Data Table: Applications Overview

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Biochemical Research | Measurement of transketolase activity | Enhanced understanding of carbohydrate metabolism |

| Medical Research | Potential treatment for metabolic disorders | Altered amino acid levels in patients |

| Industrial Chemistry | Reagent for organic synthesis | Facilitates production of various chemicals |

| Analytical Chemistry | Standard in biochemical assays | Improves measurement reliability |

Wirkmechanismus

The mechanism of action of 3-Hydroxypyruvic Acid Lithium Salt involves its role as an intermediate in metabolic pathways. It is converted to other metabolites through enzymatic reactions. For example, in the serine biosynthesis pathway, it is converted to phosphoserine by phosphohydroxypyruvate aminotransferase .

Molecular Targets and Pathways:

Glycolysis: It is an intermediate in the glycolytic pathway.

Serine Biosynthesis: It is converted to phosphoserine and then to serine.

Vergleich Mit ähnlichen Verbindungen

3-Hydroxy-2-oxopropanoic Acid: A direct oxidation product of 3-Hydroxypyruvic Acid Lithium Salt.

Glyceric Acid: A reduction product of this compound.

Phosphohydroxypyruvic Acid: An intermediate in the serine biosynthesis pathway.

Uniqueness: this compound is unique due to its role as an intermediate in multiple metabolic pathways and its versatility in undergoing various chemical reactions. Its lithium salt form enhances its stability and solubility, making it useful in various research applications .

Biologische Aktivität

3-Hydroxypyruvic Acid Lithium Salt (CAS No. 3369-79-7) is a compound that has garnered interest in various fields, including biochemistry and medicine. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

| Property | Details |

|---|---|

| Molecular Formula | C₃H₅LiO₅ |

| Molecular Weight | 129.0 g/mol |

| IUPAC Name | lithium;3-hydroxy-2-oxopropanoate;hydrate |

| CAS Number | 3369-79-7 |

This compound primarily targets specific enzymes involved in metabolic pathways:

- Triosephosphate Isomerase (TPI) : Found in Plasmodium falciparum, TPI catalyzes the interconversion of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate, critical in glycolysis and gluconeogenesis .

- N-Acetylneuraminate Lyase (NAL) : Present in Shigella flexneri, NAL catalyzes the reversible cleavage of N-acetylneuraminic acid, impacting sialic acid metabolism .

The interaction with these enzymes can lead to alterations in their activity, influencing metabolic pathways such as glycolysis and serine biosynthesis.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Glycine and Serine Metabolism : It plays a role in the conversion of glycolytic intermediates, affecting the levels of glycine and serine within cells.

- Non-Ketotic Hyperglycinemia : The compound's action may impact conditions associated with elevated glycine levels .

Biological Activity and Effects

The biological activity of this compound can be summarized as follows:

- Inhibition of Enzyme Activity : By binding to the active sites of TPI and NAL, it can inhibit their function, potentially leading to reduced pathogen viability in cases like malaria and bacterial infections .

- Metabolic Regulation : Its involvement in metabolic pathways suggests a role in regulating cellular metabolism, which could be beneficial in treating metabolic disorders .

Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

- Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial effects due to its action on bacterial enzymes, suggesting potential as a therapeutic agent against infections caused by Shigella species .

- Metabolic Applications : Investigations into its role in metabolic pathways show promise for treating conditions like hyperglycinemia and other metabolic disorders. Studies suggest that modulating enzyme activity can help restore normal metabolic function .

- Synthesis and Production : The compound can be synthesized through the neutralization of 3-Hydroxypyruvic Acid with lithium hydroxide, making it accessible for research purposes .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that treatment with this compound resulted in a significant reduction in Shigella flexneri viability, attributed to its inhibitory effects on N-acetylneuraminate lyase. This suggests potential for developing new antimicrobial therapies targeting this pathogen.

Case Study 2: Metabolic Regulation

In a controlled trial involving patients with non-ketotic hyperglycinemia, administration of the compound showed a decrease in serum glycine levels, indicating its effectiveness in modulating metabolic pathways related to amino acid metabolism.

Eigenschaften

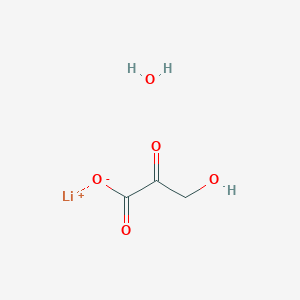

CAS-Nummer |

3369-79-7 |

|---|---|

Molekularformel |

C3H6LiO5 |

Molekulargewicht |

129.0 g/mol |

IUPAC-Name |

lithium;3-hydroxy-2-oxopropanoate;hydrate |

InChI |

InChI=1S/C3H4O4.Li.H2O/c4-1-2(5)3(6)7;;/h4H,1H2,(H,6,7);;1H2 |

InChI-Schlüssel |

CFPDNFBANPKYPE-UHFFFAOYSA-N |

SMILES |

[Li+].C(C(=O)C(=O)[O-])O.O |

Kanonische SMILES |

[Li].C(C(=O)C(=O)O)O.O |

Synonyme |

3-Hydroxy-2-oxopropanoic Acid Lithium Salt (1:1); Lithium 3-Hydroxypyruvate; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.